molecular formula C7H5BrClF2N B6199435 5-bromo-2-chloro-3-(difluoromethyl)aniline CAS No. 2384381-99-9

5-bromo-2-chloro-3-(difluoromethyl)aniline

Cat. No.: B6199435
CAS No.: 2384381-99-9
M. Wt: 256.5
InChI Key:
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Description

“5-bromo-2-chloro-3-(difluoromethyl)aniline” is a chemical compound that likely belongs to the class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group. The presence of bromine, chlorine, and a difluoromethyl group in the compound suggests that it may have unique properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring (the base structure of aniline) with bromine, chlorine, and a difluoromethyl group (-CF2H) attached to it . The exact structure would depend on the positions of these substituents on the benzene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of halogens like bromine and chlorine could increase its density and boiling point compared to aniline .

Safety and Hazards

While specific safety and hazard information for “5-bromo-2-chloro-3-(difluoromethyl)aniline” is not available, compounds of this nature can cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling such compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-chloro-3-(difluoromethyl)aniline involves the introduction of bromine, chlorine, and difluoromethyl groups onto aniline.", "Starting Materials": [ "Aniline", "Bromine", "Chlorine", "Difluoromethane", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Hydrogen peroxide", "Sodium carbonate", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Diazotization of aniline - Aniline is treated with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 2: Sandmeyer reaction - The diazonium salt is then treated with copper(I) bromide and hydrochloric acid to introduce the bromine group onto the benzene ring.", "Step 3: Chlorination - The product from step 2 is then treated with chlorine gas to introduce the chlorine group onto the benzene ring.", "Step 4: Difluoromethylation - The product from step 3 is then treated with difluoromethane and hydrogen peroxide in the presence of sodium hydroxide to introduce the difluoromethyl group onto the benzene ring.", "Step 5: Workup - The reaction mixture is then quenched with water and extracted with ethanol. The organic layer is then washed with sodium carbonate and sodium bicarbonate solutions, dried over anhydrous sodium sulfate, and concentrated to obtain the final product." ] }

2384381-99-9

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.5

Purity

95

Origin of Product

United States

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